
(2-((2,3-Difluorobenzyl)oxy)-5-methylphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-((2,3-Difluorobenzyl)oxy)-5-methylphenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 2,3-difluorobenzyl group and a methyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2,3-Difluorobenzyl)oxy)-5-methylphenyl)boronic acid typically involves the reaction of 2,3-difluorobenzyl alcohol with 5-methyl-2-hydroxyphenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and improved yields. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
(2-((2,3-Difluorobenzyl)oxy)-5-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides and nucleophiles are employed under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce borane derivatives. Substitution reactions can result in a variety of functionalized compounds.
科学的研究の応用
(2-((2,3-Difluorobenzyl)oxy)-5-methylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as a building block for the development of drugs targeting specific enzymes and receptors.
Industry: The compound is utilized in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of (2-((2,3-Difluorobenzyl)oxy)-5-methylphenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and receptor binding studies. The pathways involved often include the formation of boronate complexes, which can modulate the activity of target molecules.
類似化合物との比較
Similar Compounds
Phenylboronic acid: Lacks the difluorobenzyl and methyl groups, making it less specific in certain reactions.
(4-Fluoro-2,5-dimethylphenyl)boronic acid: Similar structure but with a single fluorine atom, leading to different reactivity and applications.
Borinic acids: Contain two C-B bonds and one B-O bond, offering different reactivity compared to boronic acids.
Uniqueness
The presence of the 2,3-difluorobenzyl group in (2-((2,3-Difluorobenzyl)oxy)-5-methylphenyl)boronic acid imparts unique electronic properties, enhancing its reactivity and specificity in certain chemical reactions. This makes it a valuable compound for applications requiring precise molecular interactions.
特性
CAS番号 |
1313761-16-8 |
|---|---|
分子式 |
C14H13BF2O3 |
分子量 |
278.06 g/mol |
IUPAC名 |
[2-[(2,3-difluorophenyl)methoxy]-5-methylphenyl]boronic acid |
InChI |
InChI=1S/C14H13BF2O3/c1-9-5-6-13(11(7-9)15(18)19)20-8-10-3-2-4-12(16)14(10)17/h2-7,18-19H,8H2,1H3 |
InChIキー |
LLRORVWOAXKQIQ-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CC(=C1)C)OCC2=C(C(=CC=C2)F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(3-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14138690.png)
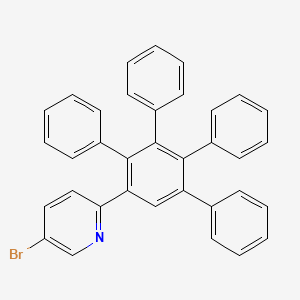
![1-((3,4-difluorophenyl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B14138716.png)
![1-[(Morpholin-4-yl)methyl]piperidine-2,6-dione](/img/structure/B14138718.png)
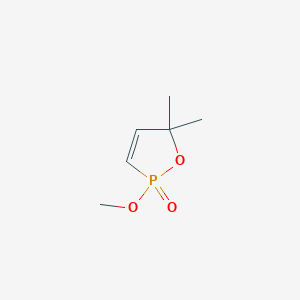
![2-((3-benzyl-4,8,8-trimethyl-2-oxo-2,8,9,10-tetrahydropyrano[2,3-f]chromen-5-yl)oxy)-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B14138727.png)
![8-[(furan-2-ylmethyl)amino]-1,3-dimethyl-7-[3-(trifluoromethyl)benzyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14138749.png)

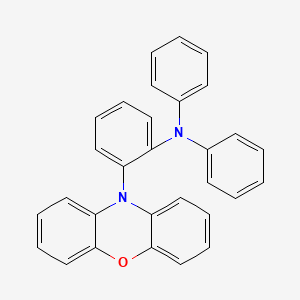
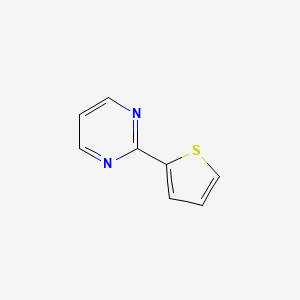
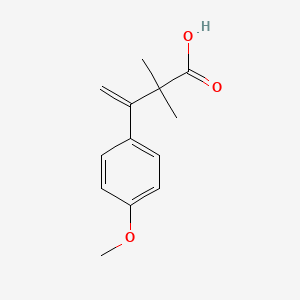

![2-(4-Chlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-thiazolidine](/img/structure/B14138771.png)

